Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones under acidic conditions.
Attachment of the Benzo[d]thiazole Moiety: The 2-methylbenzo[d]thiazole can be synthesized by reacting 2-aminothiophenol with methyl iodide in the presence of a base.
Coupling with the Phenyl Group: The benzo[d]thiazole derivative is then coupled with a phenyl group through a carbamoylation reaction using phosgene or a similar reagent.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Piperazine Derivative: The final step involves the reaction of the sulfonylated intermediate with piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of thiazole-containing compounds.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A simpler analog with similar biological activities.
Sulfonyl Piperazine Derivatives: Compounds with similar sulfonyl and piperazine moieties, used in various pharmaceutical applications.
Carbamoyl Phenyl Derivatives: Compounds with carbamoyl groups attached to phenyl rings, known for their biological activities.
Uniqueness
Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the thiazole ring, sulfonyl group, and piperazine moiety in a single molecule allows for multiple modes of interaction with biological targets, enhancing its potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-10-12-26(13-11-25)33(29,30)18-7-4-16(5-8-18)21(27)24-17-6-9-19-20(14-17)32-15(2)23-19/h4-9,14H,3,10-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHASJMJCNVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.